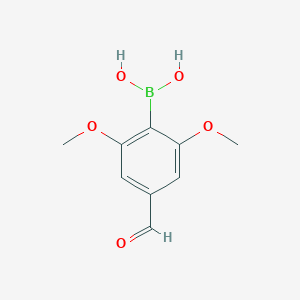

2,6-Dimethoxy-4-formylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethoxy-4-formylphenylboronic acid: is an organic compound with the molecular formula C9H11BO5 . It is a boronic acid derivative characterized by the presence of two methoxy groups and a formyl group attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-formylphenylboronic acid typically involves the borylation of 2,6-dimethoxy-4-formylphenyl halides using boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethoxy-4-formylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 2,6-Dimethoxy-4-carboxyphenylboronic acid.

Reduction: 2,6-Dimethoxy-4-hydroxymethylphenylboronic acid.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2,6-Dimethoxy-4-formylphenylboronic acid is in the Suzuki-Miyaura coupling reaction , which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst.

Key Findings :

- The compound can be utilized as a reagent to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

- It has shown effectiveness in producing substituted phenyl compounds that are critical in drug development .

Synthesis of Indazoles

Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of indazole derivatives. Indazoles are important motifs in medicinal chemistry due to their biological activities.

Case Study :

An investigation into the synthesis of indazoles from 2-formylphenylboronic acids highlighted the use of this compound in reactions involving azodicarboxylates. The reaction conditions were optimized to achieve good yields of indazole products .

| Reaction Component | Product | Yield (%) |

|---|---|---|

| This compound + DIAD | Indazole | 75% |

| This compound + Hydrazine Dicarboxylate | Indazole | 80% |

Development of Monoamine Oxidase Inhibitors

The synthesis of benzothiazoloquinazolinones using this compound has been explored for their potential as monoamine oxidase inhibitors (MAOIs). These compounds are significant in treating neurological disorders such as depression and Parkinson's disease.

Research Findings :

- The synthesized compounds exhibited promising inhibitory activity against MAO enzymes, indicating their potential therapeutic applications .

N-Heterocyclic Carbene Ligands

The compound has also been utilized in the preparation of N-heterocyclic carbene (NHC) ligands, which are crucial in catalysis and organometallic chemistry.

Example Application :

The synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides from this boronic acid allows for the formation of NHCs that can stabilize metal centers in catalytic processes .

Wirkmechanismus

The mechanism of action of 2,6-Dimethoxy-4-formylphenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dimethoxyphenylboronic acid

- 4-Formylphenylboronic acid

- 2-Fluorophenylboronic acid

Comparison: 2,6-Dimethoxy-4-formylphenylboronic acid is unique due to the presence of both methoxy and formyl groups, which confer distinct reactivity and properties. Compared to 2,6-Dimethoxyphenylboronic acid, the formyl group in this compound allows for additional functionalization and reactivity. Similarly, the methoxy groups provide electron-donating effects that influence the compound’s chemical behavior .

Biologische Aktivität

2,6-Dimethoxy-4-formylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, which has implications for its use in therapeutic applications, particularly in antimicrobial and anticancer research.

- Molecular Formula : C10H13B O4

- CAS Number : 1256355-34-6

- Structure : The compound features a boronic acid functional group attached to a phenyl ring with two methoxy groups and a formyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which are prevalent in many biological molecules. This property allows them to inhibit enzymes such as proteases and glycosidases, influencing various metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including:

- Bacteria : Escherichia coli, Bacillus cereus

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that this compound may be more potent than some established antifungal agents like Tavaborole (AN2690) .

Antibacterial Activity

A study highlighted the antibacterial efficacy of 2-formylphenylboronic acids, including this compound. The compound was found to inhibit the growth of Bacillus cereus at lower concentrations compared to AN2690, suggesting a promising alternative in treating bacterial infections .

Antifungal Mechanism

The antifungal action appears to be linked to the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi. Docking studies have indicated that the cyclic isomer of this compound can bind effectively within the active site of LeuRS from Candida albicans, potentially blocking its function .

Case Studies

| Study | Pathogen | Activity | MIC (µg/mL) |

|---|---|---|---|

| Study 1 | Escherichia coli | Moderate | 25 |

| Study 2 | Bacillus cereus | Stronger than AN2690 | 15 |

| Study 3 | Candida albicans | Moderate | 30 |

| Study 4 | Aspergillus niger | Significant | 20 |

Eigenschaften

IUPAC Name |

(4-formyl-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAHFCPYLSJIAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)C=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400740 |

Source

|

| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-34-6 |

Source

|

| Record name | 2,6-Dimethoxy-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.